

Discovery of Novel Pyridopyridazine-Based Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: 5,8-Dichloropyrido[2,3-
d]pyridazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel pyridopyridazine-based inhibitors, a promising class of heterocyclic compounds with a wide range of therapeutic applications. The pyridopyridazine scaffold has proven to be a versatile nucleus in medicinal chemistry, leading to the development of potent and selective inhibitors for various biological targets.[1][2] This document details the quantitative data of representative inhibitors, comprehensive experimental protocols for their synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows.

Quantitative Inhibitor Data

The following tables summarize the in vitro potency of recently developed pyridopyridazine-based inhibitors against several key biological targets.

Table 1: Pyridopyridazine-Based Kinase Inhibitors

Compound ID/Reference	Target Kinase	IC50 (nM)	Cell-Based Assay IC50 (nM)	Cell Line
Compound 27f[3]	Mps1	-	0.70	-
-	6.0	A549		
DS21360717[4]	FER	57	-	-
Representative Compound[5]	p38α	Subnanomolar	-	-
Compound 42[6]	PIM-1/PIM-3	-	-	-
Quinazoline 3d[7]	ALK5	-	-	-

Table 2: Pyridopyridazine-Based Non-Kinase Inhibitors

Compound ID/Reference	Target	IC50 (nM)	Notes
Compound 39[8]	EED (PRC2)	620	Potent anti-proliferative activity in PC3 cells.
Compound 9a[9]	COX-2	15.50	Better COX-2 inhibition than celecoxib (IC50 = 17.79 nM).
Compound 12[9]	COX-2	17.10	Comparable to celecoxib.
T3 & T6[10]	MAO-B	Potent and competitive	Reversible inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyridopyridazine cores and the biological evaluation of their inhibitory activity.

Chemical Synthesis Protocols

The synthesis of pyridopyridazine-based inhibitors often involves the construction of the core heterocyclic scaffold followed by functionalization. Below are representative protocols for key pyridopyridazine systems.

Protocol 2.1.1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine scaffold, a common core in kinase inhibitors.

- **Reaction Setup:** In a round-bottom flask, dissolve 3-amino-6-halopyridazine (1 equivalent) in a suitable solvent such as ethanol or DMF.
- **Addition of Reagents:** Add an appropriate α -bromoketone (1.1 equivalents) and a mild base like sodium bicarbonate (2 equivalents).
- **Reaction Conditions:** Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyridazine derivative.

Protocol 2.1.2: Synthesis of Pyrido-pyridazinone Derivatives

This protocol outlines a common route for the synthesis of the pyrido-pyridazinone core.

- **Starting Material Preparation:** Prepare the appropriate o-acylpyridinecarboxylic acid or its ester derivative.
- **Cyclization Reaction:** To a solution of the o-acylpyridinecarboxylic acid derivative (1 equivalent) in a high-boiling point solvent like ethanol or acetic acid, add hydrazine hydrate

or a substituted hydrazine (1.2 equivalents).

- **Reaction Conditions:** Reflux the reaction mixture for several hours until the starting material is consumed, as monitored by TLC.
- **Product Isolation:** Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the pyrido-pyridazinone product. Further purification can be achieved by recrystallization.

Biological Assay Protocols

The following protocols describe standard in vitro assays to determine the inhibitory activity of the synthesized compounds against their respective targets.

Protocol 2.2.1: p38 α MAP Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.

- **Inhibitor Preparation:** Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 μ M. A DMSO-only control is also required.
- **Reaction Setup:** In a 384-well plate, add 1 μ L of the diluted inhibitor or DMSO control. Prepare a master mix containing the p38 α kinase and a suitable peptide substrate in the kinase reaction buffer. Add 2 μ L of this master mix to each well.
- **Kinase Reaction Initiation:** Prepare an ATP solution in the kinase reaction buffer at a concentration close to the K_m for p38 α . Initiate the kinase reaction by adding 2 μ L of the ATP solution to each well.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Reaction Termination and ATP Depletion:** Add 5 μ L of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- **ADP Detection:** Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
- **Data Acquisition and Analysis:** Measure the luminescence using a plate-reading luminometer. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.^{[8][11]}

Protocol 2.2.2: FER Tyrosine Kinase Inhibition Assay (FRET-based)

This LanthaScreen® Eu Kinase Binding Assay is based on the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.

- **Reagent Preparation:** Prepare serial dilutions of the test compound. Prepare a 3X solution of FER kinase and a europium-labeled anti-tag antibody in the kinase buffer. Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer.
- **Assay Procedure:** In a 384-well plate, add 5 μL of the test compound solution. Add 5 μL of the kinase/antibody mixture. Initiate the binding reaction by adding 5 μL of the tracer solution.
- **Incubation and Reading:** Incubate the plate for 1 hour at room temperature, protected from light. Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader with excitation at ~340 nm and emission at 615 nm (europium) and 665 nm (Alexa Fluor® 647).
- **Data Analysis:** Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC_{50} value.

Protocol 2.2.3: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

- **Reagent Preparation:** Prepare a 10X solution of the test compounds and a positive control (e.g., celecoxib) in DMSO.

- **Enzyme Reaction:** In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme. Add the test inhibitor or vehicle (DMSO). Incubate for 10 minutes at 37°C.
- **Initiation of Reaction:** Add arachidonic acid (substrate) to initiate the reaction.
- **Detection:** Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (Ex/Em = 535/587 nm). The fluorescence is generated by a probe that reacts with the PGG2 product.
- **Data Analysis:** Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[\[12\]](#)

Protocol 2.2.4: Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)

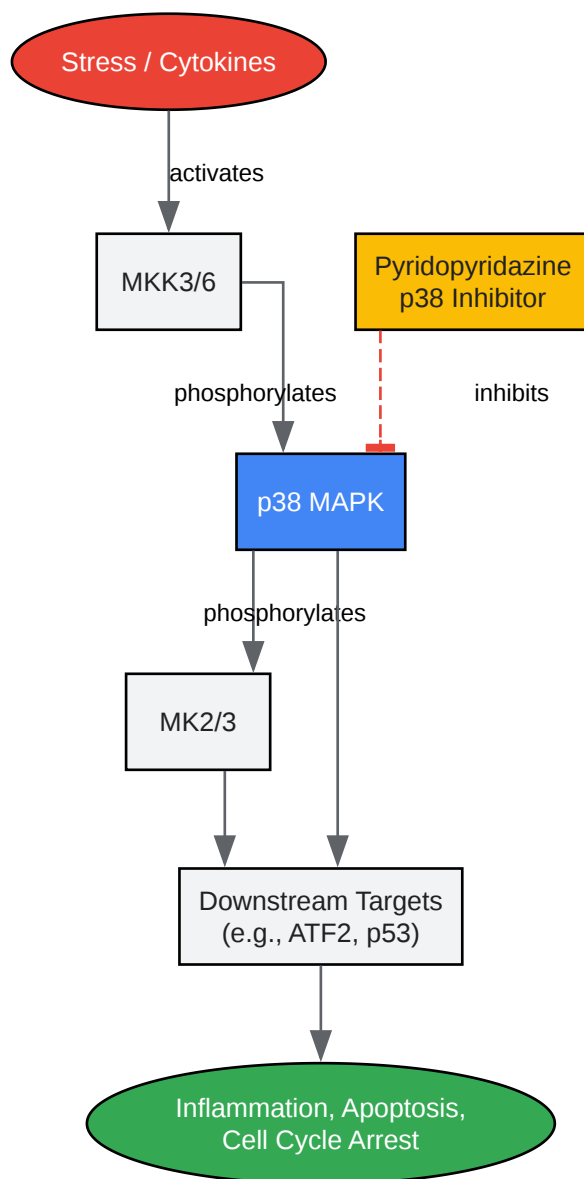
This assay is based on the detection of H₂O₂, a byproduct of the MAO-B catalyzed oxidation of its substrate.

- **Compound Preparation:** Dissolve and serially dilute the test inhibitors in a suitable solvent and assay buffer.
- **Reaction Setup:** Add the diluted test inhibitors, an inhibitor control (e.g., selegiline), and an enzyme control to a 96-well black plate. Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
- **Substrate Addition:** Prepare a substrate solution containing the MAO-B substrate (e.g., tyramine) and a fluorescent probe. Add the substrate solution to all wells to start the reaction.
- **Measurement:** Measure the fluorescence kinetically at 37°C for 10-40 minutes (Ex/Em = 535/587 nm).
- **Data Analysis:** Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition and determine the IC50 value for each test compound.[\[10\]](#)[\[13\]](#)

Signaling Pathways and Experimental Workflows

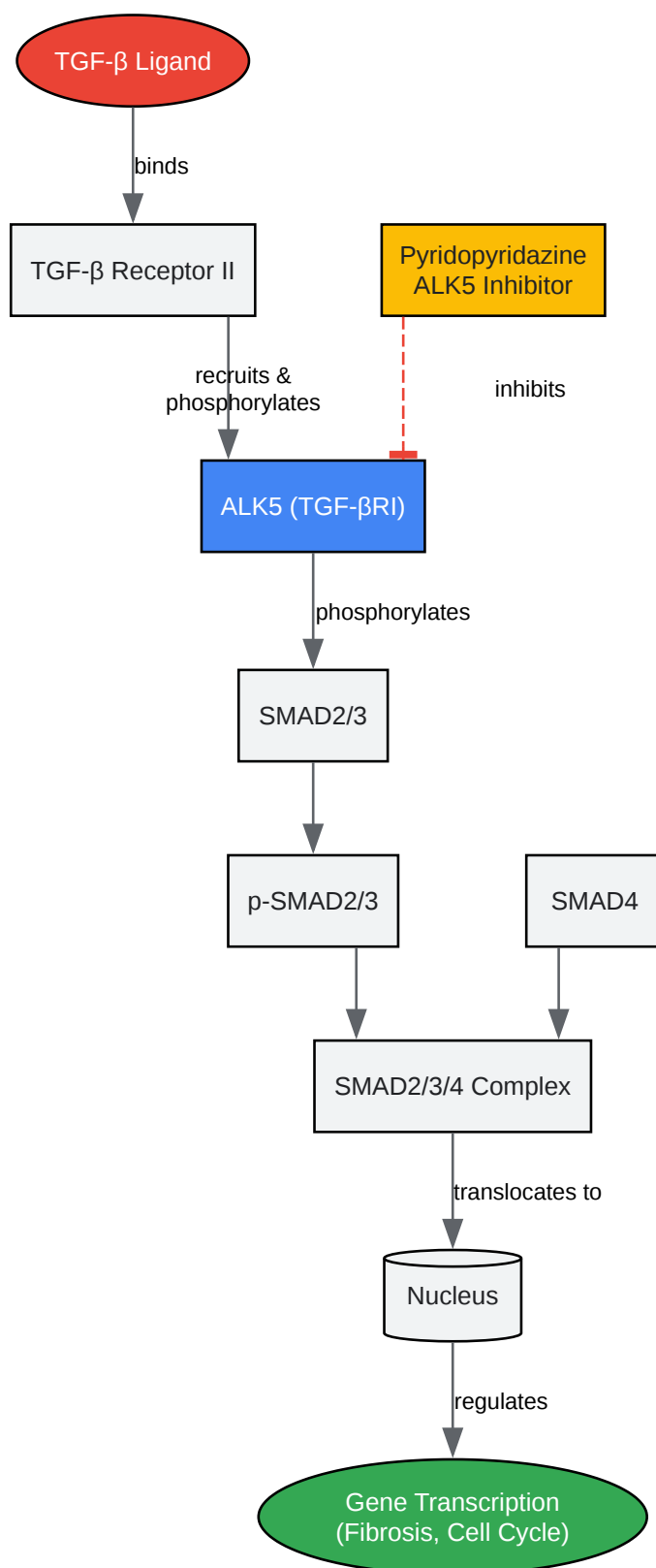
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridopyridazine-based inhibitors and typical experimental workflows.

Signaling Pathways



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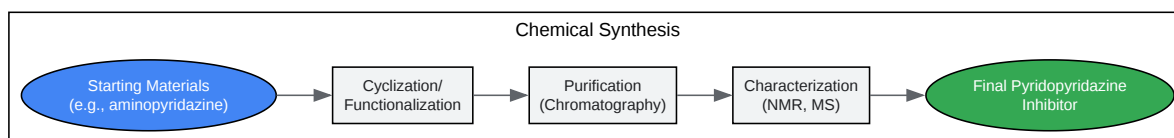
Caption: The p38 MAPK signaling pathway, a key regulator of cellular responses to stress and inflammation.



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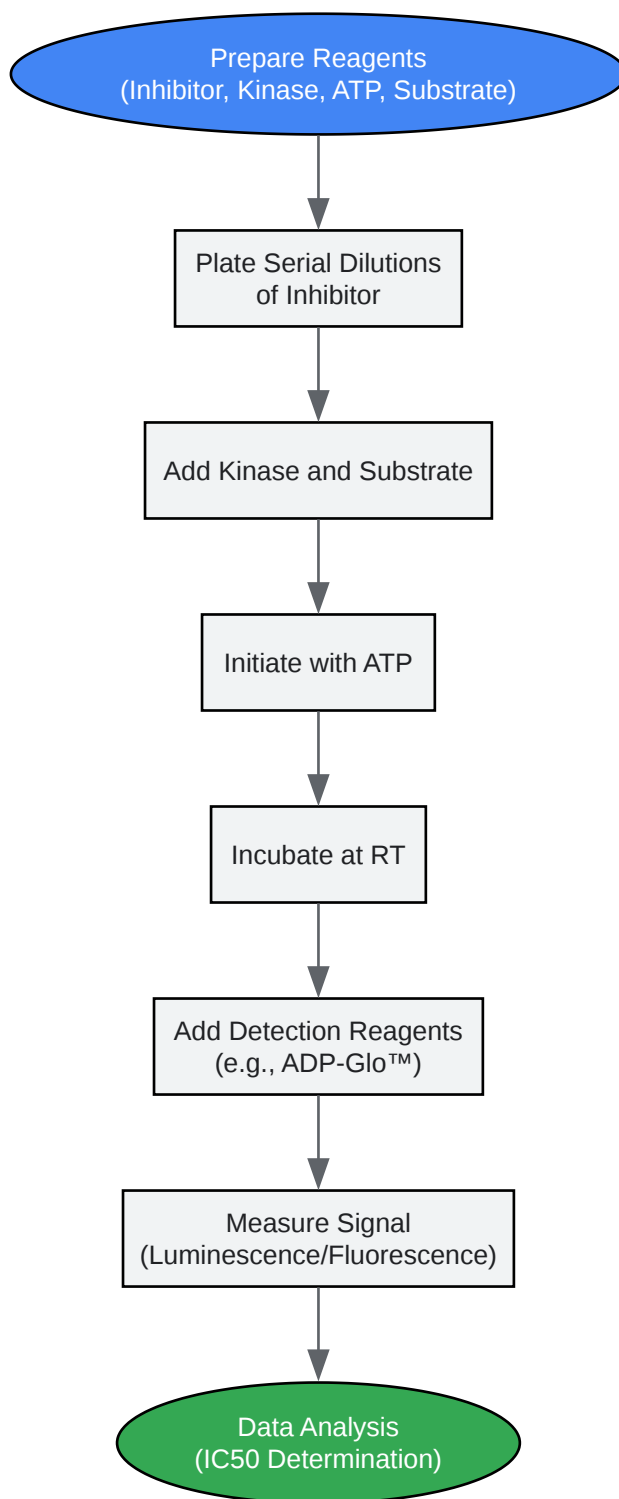
Caption: The TGF- β /ALK5 signaling pathway, a critical mediator of fibrosis and cell proliferation.^[1]

Experimental Workflows



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Caption: A generalized workflow for the synthesis and characterization of pyridopyridazine-based inhibitors.



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Caption: A typical workflow for an in vitro kinase inhibition assay to determine inhibitor potency.

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